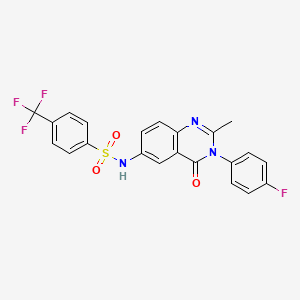
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are involved in many physiological processes. The presence of fluorine atoms in the structure suggests potential for increased binding affinity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to confer specific properties and enhance biological activity. For example, the synthesis of benzenesulfonamides with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types were inserted to provide additional flexibility . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is crucial for their interaction with biological targets. Computational and X-ray crystallographic studies have been used to understand the binding modes of these compounds with enzymes such as carbonic anhydrases . The introduction of fluorine atoms, as seen in the compound of interest, is known to affect the binding affinity and selectivity due to their electronegative nature and ability to form hydrogen bonds.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, which are essential for their biological activity. For instance, the interaction with carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site . The modifications in the benzenesulfonamide structure, such as the introduction of fluorine atoms, can enhance the inhibitory potency and selectivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors, a property that could be relevant for the compound .
科学的研究の応用
Synthesis and Biochemical Evaluation
This compound's relevance in scientific research primarily stems from its synthesis and biochemical evaluation, where it serves as a precursor or active agent in the development of inhibitors targeting specific enzymes or receptors. Its structure, involving both quinazoline and sulfonamide moieties, suggests potential activity in various biochemical pathways, which is a common theme in the synthesis and evaluation of similar compounds for therapeutic applications.
For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit enzymes like kynurenine 3-hydroxylase, a key player in the kynurenine pathway, which is implicated in neuronal injury and disease (Röver et al., 1997). The detailed study of such compounds aids in understanding their potential therapeutic benefits and mechanisms of action.
Antimicrobial and Antitumor Activities
Compounds featuring the sulfonamide moiety, related to the discussed chemical structure, have been studied for their antimicrobial and antitumor properties. These studies contribute to the discovery of novel therapeutic agents capable of addressing resistant bacterial strains or cancer cells. For example, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promise as new antitumor agents, demonstrating significant in vitro activity (Alqasoumi et al., 2010).
Inhibition of Carbonic Anhydrase
Another critical area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide have been explored for their CA inhibitory properties, showing high affinity for various CA isoforms, particularly those implicated in cancer (Lolak et al., 2019).
特性
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3O3S/c1-13-27-20-11-6-16(12-19(20)21(30)29(13)17-7-4-15(23)5-8-17)28-33(31,32)18-9-2-14(3-10-18)22(24,25)26/h2-12,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUBMOYHTKESPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

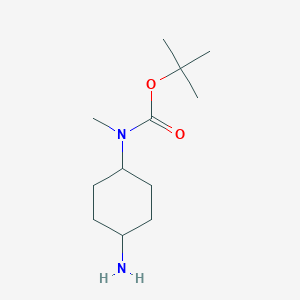
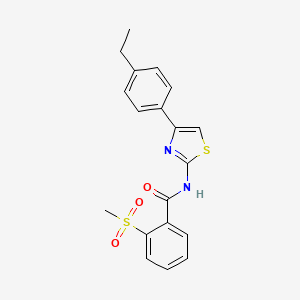
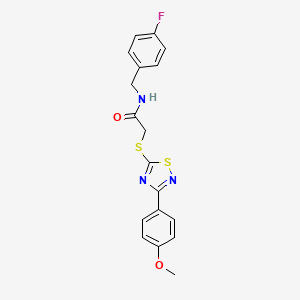
![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)
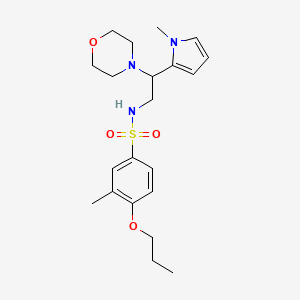
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
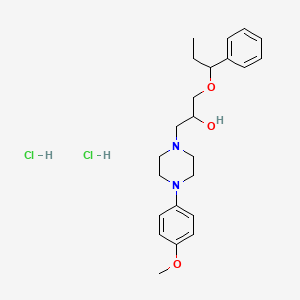
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)